molecular formula C16H24N4O4 B3229711 [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1289386-21-5

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No. B3229711
CAS RN: 1289386-21-5
M. Wt: 336.39 g/mol
InChI Key: PTKJKTUAPMZJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype mGluR1. This compound has been widely used in scientific research to study the physiological and biochemical effects of mGluR1 activation and inhibition.

Mechanism of Action

The mechanism of action of [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves the selective inhibition of mGluR1, which is a G-protein coupled receptor that regulates the release of glutamate in the central nervous system. By inhibiting mGluR1, this compound reduces the release of glutamate and modulates the activity of other neurotransmitters, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of mGluR1 inhibition. Additionally, this compound has a high affinity for mGluR1, which allows for the effective inhibition of the receptor at low concentrations. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent administration in animal models.

Future Directions

There are several future directions for research involving [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester. One area of research is the development of new compounds that are more selective and potent than this compound. Additionally, future research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, future research could focus on the development of new animal models to better understand the physiological and biochemical effects of mGluR1 inhibition.
Conclusion
In conclusion, this compound is a selective antagonist for the metabotropic glutamate receptor subtype mGluR1, which has been widely used in scientific research to study the physiological and biochemical effects of mGluR1 activation and inhibition. The synthesis method of this compound involves the reaction of 2-amino-5-nitropyridine with cyclohexyl isocyanate in the presence of tert-butyl alcohol. This compound has a wide range of scientific research applications, including the treatment of neurodegenerative diseases, pain, and anxiety disorders. Its mechanism of action involves the selective inhibition of mGluR1, which leads to a wide range of physiological and biochemical effects. While this compound has several advantages for lab experiments, such as its selectivity and potency, there are also limitations, such as its short half-life. Finally, future research could focus on the development of new compounds, the use of this compound in combination with other drugs, and the development of new animal models to better understand the effects of mGluR1 inhibition.

Scientific Research Applications

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been extensively used in scientific research to study the physiological and biochemical effects of mGluR1 activation and inhibition. The selective antagonism of mGluR1 by this compound has been shown to have a wide range of applications, including the treatment of neurodegenerative diseases, pain, and anxiety disorders.

properties

IUPAC Name

tert-butyl N-[2-[(5-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-13-7-5-4-6-12(13)18-14-9-8-11(10-17-14)20(22)23/h8-10,12-13H,4-7H2,1-3H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKJKTUAPMZJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127466
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289386-21-5
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.